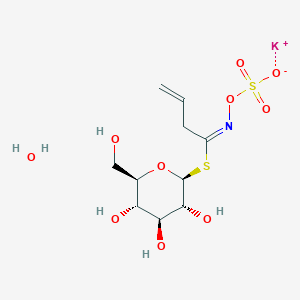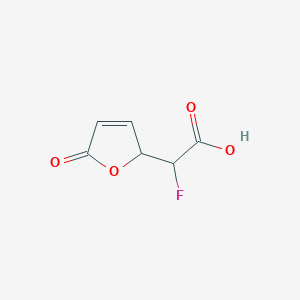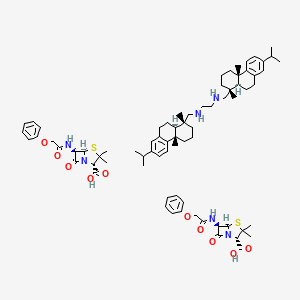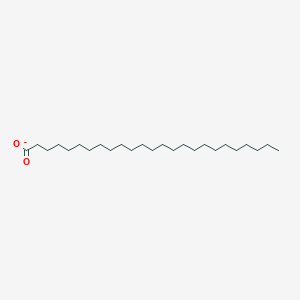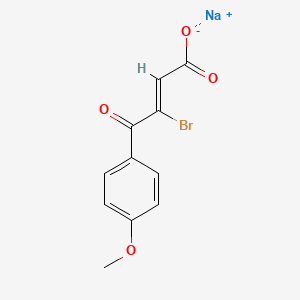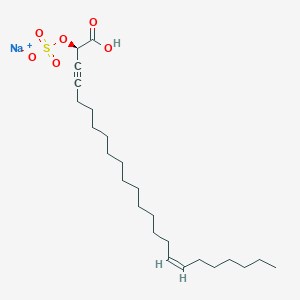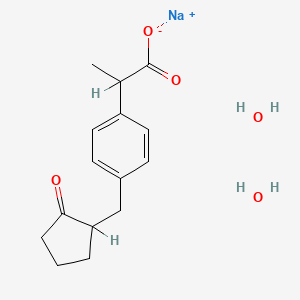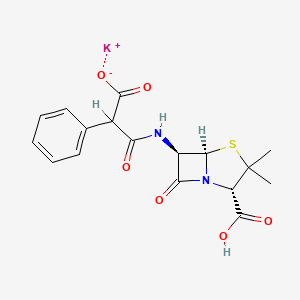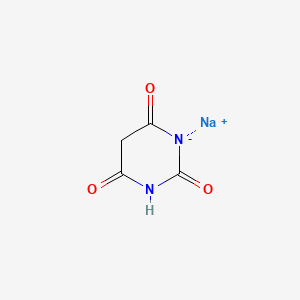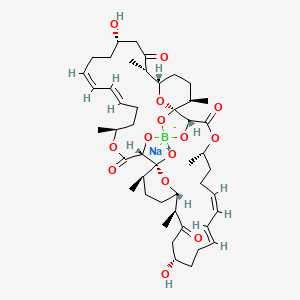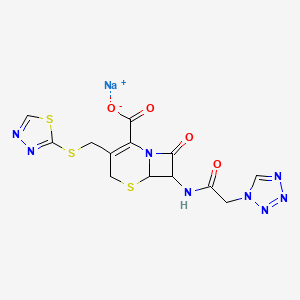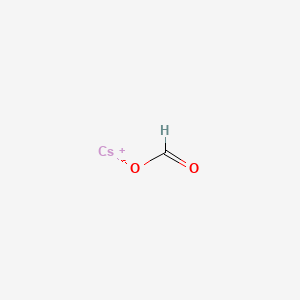
甲酸铯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium formate, also known as formic acid cesium salt, is a chemical compound with the formula HCOOCs. It is a colorless, translucent solution that is primarily used in the oil and gas industry as a completion fluid and drilling fluid. This compound is known for its high density and low viscosity, making it an ideal choice for high-pressure, high-temperature well drilling .
科学研究应用
Cesium formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in density gradient ultracentrifugation for the isolation of subcellular organelles and nucleic acids.
Medicine: Investigated for its potential therapeutic effects and used in the production of radiopharmaceuticals.
Industry: Primarily used in the oil and gas industry for high-pressure, high-temperature well drilling.
作用机制
Target of Action
Cesium formate, a high-density clear brine fluid, primarily targets the drilling process in the oil and gas industry . It is used as a drilling and completion fluid due to its unique properties such as high density, low viscosity, and environmental acceptability .
Mode of Action
Cesium formate interacts with its target by providing a solids-free brine that aids in drilling operations . It is used as a drilling fluid where it helps in maintaining well control, reducing equivalent circulating densities (ECDs), and improving hole cleaning . Furthermore, it has been shown to catalyze the polymerization of formic acid and formate .
Biochemical Pathways
The use of cesium formate in drilling fluids can lead to dramatic increases in drilling rates compared to other fluids of similar density .
Pharmacokinetics
It is known that the compound exhibits high solubility in water, which contributes to its effectiveness as a drilling fluid .
Result of Action
The use of cesium formate in drilling operations results in improved drilling efficiency and reduced formation damage . It has been reported to increase drilling rates dramatically compared to other fluids of similar density . Moreover, the cesium formate fluid is easy to handle and relatively immune to contaminants .
准备方法
Synthetic Routes and Reaction Conditions
Cesium formate can be synthesized through the reaction of cesium hydroxide with formic acid. The reaction is straightforward and can be represented as follows:
CsOH+HCOOH→HCOOCs+H2O
Industrial Production Methods
Industrial production of cesium formate involves the extraction of cesium from pollucite ore. The ore is first digested with sulfuric acid, followed by neutralization with lime. The resulting cesium sulfate is then reacted with barium formate to produce cesium formate. The final product is concentrated and purified through evaporation and filtration processes .
化学反应分析
Types of Reactions
Cesium formate undergoes various chemical reactions, including:
Oxidation: Cesium formate can be oxidized to produce cesium carbonate.
Reduction: It can be reduced to form cesium metal.
Substitution: Cesium formate can participate in substitution reactions to form other cesium salts.
Common Reagents and Conditions
Oxidation: Cesium formate reacts with oxygen or other oxidizing agents under elevated temperatures to form cesium carbonate.
Reduction: Reduction can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions typically involve halogens or other reactive non-metals.
Major Products
Oxidation: Cesium carbonate (Cs2CO3)
Reduction: Cesium metal (Cs)
Substitution: Various cesium salts, such as cesium chloride (CsCl) and cesium bromide (CsBr)
相似化合物的比较
Cesium formate is unique compared to other similar compounds due to its high density and low viscosity. Some similar compounds include:
Potassium formate (HCOOK): Lower density and higher viscosity compared to cesium formate.
Sodium formate (HCOONa): Lower density and higher viscosity.
Lithium formate (HCOOLi): Lower density and higher viscosity.
Cesium acetate (CsC2H3O2): Similar density but different chemical properties.
Cesium carbonate (Cs2CO3): Higher density but different chemical properties .
Cesium formate stands out due to its exceptional properties, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
3495-36-1 |
|---|---|
分子式 |
CH2CsO2 |
分子量 |
178.931 g/mol |
IUPAC 名称 |
cesium;formate |
InChI |
InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3); |
InChI 键 |
WLHQEXWBUBNKIO-UHFFFAOYSA-N |
SMILES |
C(=O)[O-].[Cs+] |
规范 SMILES |
C(=O)O.[Cs] |
Key on ui other cas no. |
3495-36-1 |
物理描述 |
Liquid |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
64-18-6 (Parent) |
同义词 |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


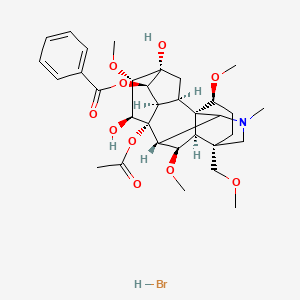
![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
